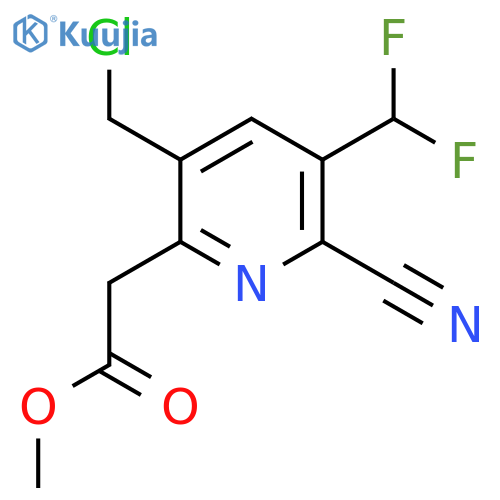Cas no 1805514-79-7 (Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate)

1805514-79-7 structure
商品名:Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate
CAS番号:1805514-79-7
MF:C11H9ClF2N2O2
メガワット:274.651168584824
CID:4880647
Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate
-
- インチ: 1S/C11H9ClF2N2O2/c1-18-10(17)3-8-6(4-12)2-7(11(13)14)9(5-15)16-8/h2,11H,3-4H2,1H3
- InChIKey: GSWHKWFMBLHTQM-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(F)F)=C(C#N)N=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 1.7
Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037721-500mg |
Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate |
1805514-79-7 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
| Alichem | A029037721-1g |
Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate |
1805514-79-7 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
| Alichem | A029037721-250mg |
Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate |
1805514-79-7 | 95% | 250mg |
$1,019.20 | 2022-04-01 |
Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1805514-79-7 (Methyl 5-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-acetate) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
